molecular formula C7H16N2 B2446695 ((2S,4R)-4-Methylpiperidin-2-yl)methanamine CAS No. 1969288-17-2

((2S,4R)-4-Methylpiperidin-2-yl)methanamine

Cat. No. B2446695
CAS RN: 1969288-17-2
M. Wt: 128.219
InChI Key: RLOLMRDUFXPXRJ-RQJHMYQMSA-N
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Description

The compound ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The (2S,4R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The 4-Methylpiperidin-2-yl part refers to a piperidine ring (a six-membered ring with one nitrogen atom) with a methyl group attached to the 4th carbon atom and the methanamine indicates an amine group attached to a methane group .


Molecular Structure Analysis

The molecular structure of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine would likely involve a piperidine ring, which is a six-membered ring with one nitrogen atom. The 4-Methyl indicates a methyl group (CH3) attached to the 4th carbon in the ring. The 2-yl)methanamine part suggests an amine group (NH2) attached to the 2nd carbon in the ring .


Chemical Reactions Analysis

The chemical reactions involving ((2S,4R)-4-Methylpiperidin-2-yl)methanamine would depend on the specific conditions and reagents used. Piperidine derivatives are known to participate in a variety of reactions, including nucleophilic substitution, elimination, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine would depend on its specific structure. For example, the presence of the piperidine ring could influence its boiling point, density, and solubility .

Scientific Research Applications

Asymmetric Synthesis

  • The compound is used in the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, which are valuable intermediates in organic synthesis. The process involves reduction and hydrogenolysis of related compounds (Froelich et al., 1996).

Chiral Ligand Synthesis

  • It serves as a precursor in the synthesis of chiral ligands for catalytic reactions, such as the addition of diethylzinc to benzaldehyde. This leads to asymmetric induction, which is crucial in the production of chiral substances (Alvarez-Ibarra et al., 2010).

Synthesis of Biased Agonists

  • The compound is a key intermediate in the design of serotonin 5-HT1A receptor-biased agonists. These are studied for their potential antidepressant-like activity and pharmacological properties (Sniecikowska et al., 2019).

Synthesis of Oxadiazol Compounds

  • It has been used in the synthesis of oxadiazol compounds with potential applications in various fields including materials science and pharmacology (Shimoga et al., 2018).

Photocytotoxicity Studies

  • Research has explored its derivatives in the context of photocytotoxicity, particularly in relation to Iron(III) complexes for potential applications in cancer therapy (Basu et al., 2014).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showing promising results against various pathogenic strains (Thomas et al., 2010).

Catalysis Research

  • It has been utilized in the synthesis of ligands for ruthenium(II) complexes, which are examined for their efficiency in transfer hydrogenation reactions (Karabuğa et al., 2015).

Cancer Research

  • Studies have been conducted on its derivatives in Pt(II) complexes to evaluate their cytotoxic effects on human carcinoma cell lines, comparing their efficacy to cisplatin (Ferri et al., 2013).

Bone Formation Research

  • It has been identified as a component in small molecules that target the Wnt beta-catenin cellular messaging system, potentially useful in the treatment of bone disorders (Pelletier et al., 2009).

Anticancer Activity of Schiff Bases

  • Schiff base ligands derived from this compound have been synthesized and evaluated for their anticancer activity against various human cancer cell lines (Mbugua et al., 2020).

properties

IUPAC Name

[(2S,4R)-4-methylpiperidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOLMRDUFXPXRJ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2S,4R)-4-Methylpiperidin-2-yl)methanamine

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